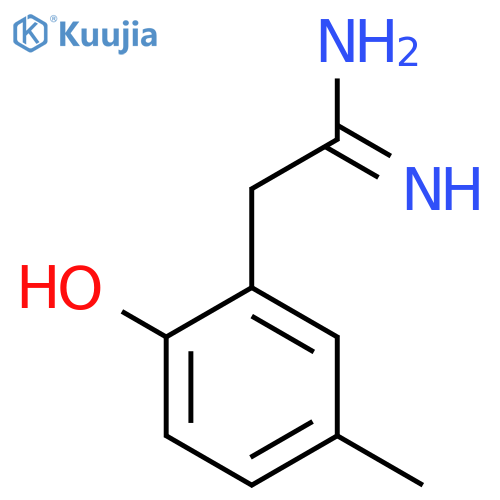

Cas no 1518863-84-7 (2-(2-hydroxy-5-methylphenyl)ethanimidamide)

1518863-84-7 structure

商品名:2-(2-hydroxy-5-methylphenyl)ethanimidamide

2-(2-hydroxy-5-methylphenyl)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-hydroxy-5-methylphenyl)ethanimidamide

- 1518863-84-7

- EN300-1763676

-

- インチ: 1S/C9H12N2O/c1-6-2-3-8(12)7(4-6)5-9(10)11/h2-4,12H,5H2,1H3,(H3,10,11)

- InChIKey: YGANGVGOCFSZML-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C)C=C1CC(=N)N

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

2-(2-hydroxy-5-methylphenyl)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1763676-0.5g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 0.5g |

$974.0 | 2023-09-20 | ||

| Enamine | EN300-1763676-1.0g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 1g |

$1014.0 | 2023-06-03 | ||

| Enamine | EN300-1763676-10.0g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 10g |

$4360.0 | 2023-06-03 | ||

| Enamine | EN300-1763676-2.5g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 2.5g |

$1988.0 | 2023-09-20 | ||

| Enamine | EN300-1763676-0.25g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 0.25g |

$933.0 | 2023-09-20 | ||

| Enamine | EN300-1763676-0.05g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 0.05g |

$851.0 | 2023-09-20 | ||

| Enamine | EN300-1763676-5g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 5g |

$2940.0 | 2023-09-20 | ||

| Enamine | EN300-1763676-5.0g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 5g |

$2940.0 | 2023-06-03 | ||

| Enamine | EN300-1763676-1g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 1g |

$1014.0 | 2023-09-20 | ||

| Enamine | EN300-1763676-0.1g |

2-(2-hydroxy-5-methylphenyl)ethanimidamide |

1518863-84-7 | 0.1g |

$892.0 | 2023-09-20 |

2-(2-hydroxy-5-methylphenyl)ethanimidamide 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1518863-84-7 (2-(2-hydroxy-5-methylphenyl)ethanimidamide) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 506-17-2(cis-Vaccenic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬